![molecular formula C8H11NO3 B010745 Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) CAS No. 105623-57-2](/img/structure/B10745.png)
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate symptoms associated with various inflammatory conditions. It has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. However, one of the limitations of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research involving Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). One potential area of research is in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). Further research is also needed to determine the potential use of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in cancer treatment and other medical applications.
Conclusion:
In conclusion, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. While its mechanism of action is not fully understood, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. Further research is needed to fully understand its potential and to develop new applications for this compound.
Synthesemethoden
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,3-dihydrofuran and ethyl isocyanoacetate in the presence of a base to form a dihydrofuran-2(3H)-one derivative. This derivative is then reacted with hydrazine hydrate to form the final product, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of medicinal chemistry, where it has been shown to have potential as an anti-inflammatory agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
105623-57-2 |
|---|---|
Produktname |
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) |
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-4-6-2-3-11-8(6)12-9-7/h6,8H,2-4H2,1H3 |
InChI-Schlüssel |
QYCJDGBKMHJQSX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC2C(C1)CCO2 |
Kanonische SMILES |
CC(=O)C1=NOC2C(C1)CCO2 |
Synonyme |
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



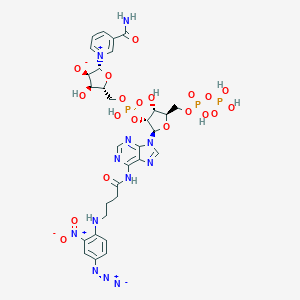
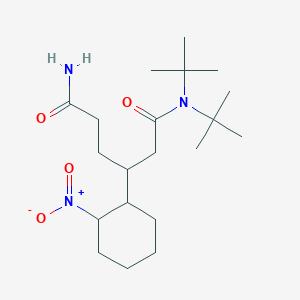
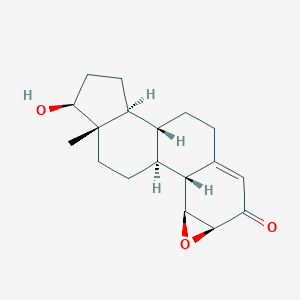
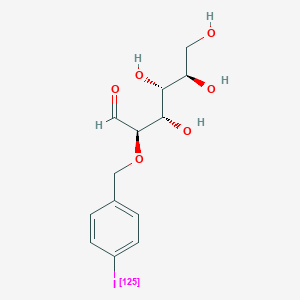
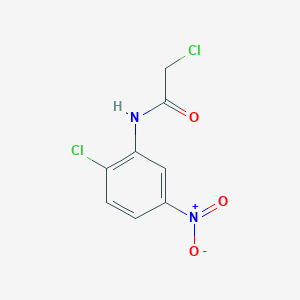
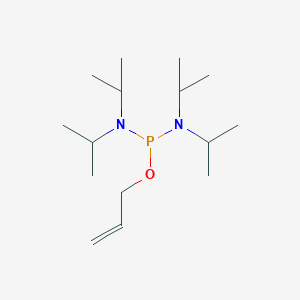
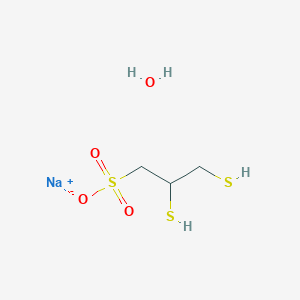






![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)